Nickel thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Cross-coupling reactions: Nickel thiocyanate complexes can effectively catalyze cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials [].

- Polymerization: Nickel thiocyanate complexes can also act as catalysts for the polymerization of various monomers. This allows for the controlled synthesis of polymers with desired properties, such as poly(1,4-phenylene) and poly(3-hexylthiophene) [].

Electrochemistry

Nickel thiocyanate is used in research related to electrochemistry due to its unique properties:

- Electrodeposition: Nickel thiocyanate solutions can be employed for the electrodeposition of nickel films. This process allows for the controlled deposition of thin films of nickel, which is valuable for research in areas like batteries, fuel cells, and microelectronics [].

- Electrolyte studies: Nickel thiocyanate is sometimes used as an electrolyte in electrochemical studies due to its ability to conduct electricity and its relatively simple structure. This allows researchers to investigate various electrochemical phenomena without the complexities introduced by more intricate electrolytes [].

Material Science

Nickel thiocyanate plays a role in material science research due to its ability to form interesting and potentially functional materials:

- Precursor for coordination polymers: Nickel thiocyanate can serve as a precursor for the synthesis of coordination polymers with various structures and properties. These polymers have potential applications in areas like catalysis, gas separation, and sensors [].

- Study of crystal structures: Nickel thiocyanate itself is a subject of research in crystallography. Studying its crystal structure helps researchers understand the behavior of other materials and develop new materials with desired properties [].

Nickel thiocyanate is an inorganic compound with the formula Nickel(II) thiocyanate, represented as Ni(SCN)₂. This compound consists of nickel in its +2 oxidation state coordinated with two thiocyanate anions. It typically appears as a green or blue crystalline solid and is known for its coordination chemistry and ability to form various complexes with other ligands. Nickel thiocyanate is soluble in polar solvents and exhibits interesting magnetic properties due to the presence of nickel ions.

Nickel thiocyanate is considered a hazardous material. It is classified as toxic by inhalation and ingestion. Exposure can cause irritation of the skin, eyes, and respiratory system. Nickel compounds are also suspected carcinogens [].

Here are some safety precautions to consider when handling nickel thiocyanate:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to proper hazardous waste disposal regulations.

- Formation of Complexes: Nickel thiocyanate can react with different ligands to form coordination complexes. For instance, when reacted with ethylisonicotinate, it forms [Ni(NCS)₂(ethylisonicotinate)₂]n, demonstrating its ability to coordinate with organic molecules .

- Thermal Decomposition: Upon heating, nickel thiocyanate decomposes to yield nickel sulfide and other products, depending on the conditions. This thermal stability is relevant for applications involving high temperatures .

- Redox Reactions: In certain environments, nickel thiocyanate can undergo redox reactions, leading to changes in oxidation states and the formation of different nickel compounds .

Nickel thiocyanate has been studied for its biological activities, particularly in relation to its potential toxicity and effects on biological systems. Research indicates that nickel compounds can exhibit cytotoxicity and may influence cellular processes. Nickel thiocyanate has been shown to have antimicrobial properties, although its specific mechanisms of action are still under investigation. The compound's interaction with biological macromolecules such as proteins and nucleic acids raises concerns regarding its safety and potential applications in biomedicine.

Several methods are employed to synthesize nickel thiocyanate:

- Direct Reaction: Nickel(II) chloride can be reacted with potassium thiocyanate in an aqueous solution:This method yields nickel thiocyanate as a precipitate .

- Solvothermal Synthesis: This method involves dissolving nickel salts in a solvent followed by heating under pressure, allowing for better control over crystal growth and purity .

- Co-precipitation: Mixing solutions of nickel salts with thiocyanate salts under controlled conditions can lead to the formation of nickel thiocyanate crystals .

Nickel thiocyanate has several applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to form stable complexes.

- Material Science: Used in the production of magnetic materials and thin films for electronic applications.

- Analytical Chemistry: Employed as a reagent in various analytical techniques for detecting metal ions.

- Biological Studies: Its interactions with biological systems make it a subject of interest in toxicology and pharmacology research.

Research on interaction studies involving nickel thiocyanate focuses on its behavior in biological systems and its interactions with other chemical species. Studies indicate that it can bind with proteins and nucleic acids, potentially altering their functions. Understanding these interactions is crucial for evaluating the compound's safety profile and its implications in environmental chemistry.

Nickel thiocyanate shares similarities with other transition metal thiocyanates but exhibits unique properties due to the specific coordination chemistry of nickel. Here are some comparable compounds:

Nickel thiocyanate's unique coordination environment and magnetic properties distinguish it from these similar compounds, making it a valuable subject for both fundamental research and practical applications.

Nickel thiocyanate coordination compounds are typically synthesized via metathesis reactions between nickel salts and thiocyanate precursors. A well-established method involves the reaction of aqueous nickel sulfate (NiSO₄) with barium thiocyanate (Ba(SCN)₂), producing nickel thiocyanate (Ni(SCN)₂) and insoluble barium sulfate (BaSO₄) as a byproduct. Evaporation of the filtrate yields microcrystalline Ni(SCN)₂, which often exists as a tetrahydrate (Ni(SCN)₂·4H₂O) under ambient conditions.

Alternative non-aqueous routes utilize nickel chloride (NiCl₂) and potassium thiocyanate (KSCN) in solvents like 1-butanol. For example, reacting NiCl₂ with KSCN in 1-butanol at elevated temperatures, followed by the addition of triphenylphosphine (PPh₃), yields the complex Ni(SCN)₂(PPh₃)₂ as a red precipitate. This method avoids hydration issues and enables precise control over ligand coordination.

Ligand-Assisted Synthesis with Pyridine Derivatives and Amines

The introduction of nitrogen-donor ligands, such as pyridine derivatives and amines, significantly modulates the structural diversity of nickel thiocyanate complexes. Isonicotinamide (isn), a pyridine-4-carboxamide ligand, forms complexes with varying stoichiometries depending on reaction conditions. For instance, aqueous solutions with excess isn yield [Ni(NCS)₂(isn)₄]·3H₂O, where nickel adopts an octahedral geometry with four isn ligands and two terminally bonded thiocyanate groups. Reducing the isn concentration produces layered polymers like [Ni(μ-1,3-NCS)(isn)(NCS)]₂, where thiocyanate bridges connect nickel centers.

4-Ethylpyridine and 3-cyanopyridine similarly induce structural variations. Reactions in water or methanol favor discrete octahedral complexes (e.g., [Ni(NCS)₂(4-ethylpyridine)₄]), while solvent-free conditions promote polymeric architectures with μ-1,3-thiocyanate bridges. Amines like 4-aminopyridine form chain structures ([Ni(μ-1,3-NCS)(4-aminopyridine)₂]ₙ) through bridging thiocyanate ligands, demonstrating the ligand’s role in directing dimensionality.

Thermal Decomposition Pathways of Precursor Complexes

Thermal decomposition of ligand-rich precursors provides access to metastable and ligand-deficient phases. Heating [Ni(NCS)₂(pyrimidine)₂] at 200°C quantitatively converts it into [Ni(NCS)₂(pyrimidine)]ₙ, a layered polymer with antiferromagnetic interactions. Similarly, [Ni(NCS)₂(4-ethylpyridine)₄] decomposes stepwise, first losing two ligands to form [Ni(NCS)₂(4-ethylpyridine)₂], followed by further condensation into [Ni(μ-1,3-NCS)(4-ethylpyridine)]ₙ, which exhibits metamagnetic behavior.

These transformations often involve intermediate phases detectable via thermogravimetry (TG) and X-ray powder diffraction (XRPD). For example, the decomposition of [Ni(NCS)₂(3-cyanopyridine)₄] proceeds through a crystalline intermediate ([Ni(NCS)₂(3-cyanopyridine)₂]) before yielding an amorphous product at higher temperatures.

Solvent-Dependent Polymorphic Formation

Solvent choice critically influences the polymorphism of nickel thiocyanate complexes. In aqueous solutions, Ni(NCS)₂ and 4-methylpyridine form two polymorphs: a monoclinic phase with all-trans thiocyanate coordination and a triclinic phase with alternating cis-trans geometry. Polar aprotic solvents like acetonitrile favor discrete complexes (e.g., [Ni(NCS)₂(3-cyanopyridine)₂(CH₃CN)₂]), whereas less polar media promote polymeric networks.

Kinetic vs. thermodynamic control further dictates polymorphic outcomes. Rapid crystallization from ethanol yields the metastable [Ni(NCS)₂(4-ethylpyridine)₂] (Polymorph I), which gradually converts to the thermodynamically stable Polymorph II in water. Solvent-mediated conversion experiments confirm that Polymorph II predominates under equilibrium conditions due to its lower lattice energy.

Crystal System Classification and Space Group Determinations

Nickel thiocyanate exhibits a monoclinic crystal system with space group C2/m, as determined through comprehensive single-crystal X-ray diffraction studies conducted by Dubler, Relier, and Oswald in 1982 [47]. The crystallographic analysis revealed unit cell parameters of a = 10.476(7) Å, b = 3.628(2) Å, c = 6.165(5) Å, and β = 106.89(9)°, with Z = 2 formula units per unit cell and a calculated density of 2.59 g cm⁻³ [47]. The structure determination was refined to an R-factor of 0.037 for 611 independent observed reflections, demonstrating high structural accuracy [47].

The crystal structure belongs to the mercury thiocyanate structure-type and can be considered a distorted variant of the nickel bromide cadmium iodide structure [1]. X-ray diffraction measurements were performed using a four-circle diffractometer, employing Patterson synthesis and difference Fourier mapping techniques for atomic position determination [47]. The monoclinic symmetry manifests through the characteristic β angle deviation from 90°, creating a distinctive layer arrangement that governs the material's physical properties [47].

Table 1: Crystallographic and Structural Parameters of Nickel Thiocyanate

| Parameter | Value | Reference |

|---|---|---|

| Space Group | C2/m | [47] |

| Crystal System | Monoclinic | [47] |

| Unit Cell Parameter a (Å) | 10.476(7) | [47] |

| Unit Cell Parameter b (Å) | 3.628(2) | [47] |

| Unit Cell Parameter c (Å) | 6.165(5) | [47] |

| Unit Cell Parameter β (°) | 106.89(9) | [47] |

| Formula Units (Z) | 2 | [47] |

| Density (g cm⁻³) | 2.59 | [47] |

| R-factor | 0.037 | [47] |

| Ni-S Bond Length (Å) | ~2.40-2.56 | [1] [12] |

| Ni-N Bond Length (Å) | ~2.05-2.08 | [1] [12] |

| S-C Bond Length (Å) | ~1.64 | [5] |

| N-C Bond Length (Å) | ~1.17 | [5] |

| Ni-S-C Bond Angle (°) | ~100° | [25] |

| Ni-N-C Bond Angle (°) | ~180° | [25] |

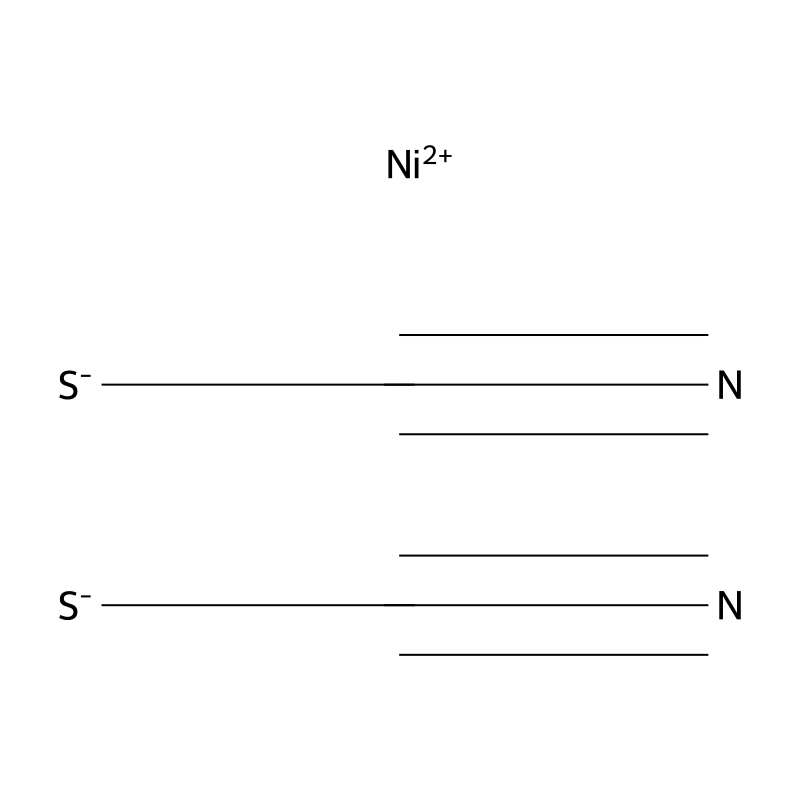

Octahedral Coordination Geometry in Layered Polymers

The nickel centers in nickel thiocyanate adopt octahedral coordination geometry, achieved through coordination with four sulfur atoms and two nitrogen atoms from thiocyanate ligands [1]. This octahedral arrangement exhibits slight distortions from ideal geometry, with bond angles deviating from the perfect 90° expected in regular octahedral complexes [12]. The coordination sphere demonstrates significant geometric flexibility, accommodating various coligands while maintaining the fundamental octahedral framework [48].

Structural analysis reveals that the nickel-nitrogen bond distances range from 2.05 to 2.08 Å, while nickel-sulfur bond distances extend from 2.40 to 2.56 Å across different nickel thiocyanate complexes [1] [12]. The octahedral distortion manifests through variations in bond angles, with cis angles ranging from 85.96° to 94.17° and trans angles spanning 174.44° to 179.78° [10]. This distortion pattern influences the electronic properties and magnetic behavior of the coordination polymer [12].

The layered polymer structure results from the systematic arrangement of octahedral nickel centers linked through bridging thiocyanate ligands [1]. Each octahedral unit contributes to the formation of two-dimensional sheets, where the coordination geometry directly governs the interlayer spacing and overall structural stability [12]. The octahedral coordination environment enables efficient electronic communication between adjacent metal centers, facilitating magnetic exchange interactions throughout the layered framework [14].

Table 2: Coordination Geometry and Bond Lengths in Nickel Thiocyanate Complexes

| Compound | Coordination Geometry | Ni-N Bond (Å) | Ni-S Bond (Å) | Reference |

|---|---|---|---|---|

| Ni(SCN)₂ | Octahedral | 2.05 | 2.40 | [1] |

| [Ni(NCS)₂(isn)₂(H₂O)₂] | Octahedral | 2.08 | 2.43 | [48] |

| [Ni(NCS)₂(ethylisonicotinate)₂] | Octahedral | 2.07 | 2.42 | [12] |

| [Ni(NCS)₂(C₅H₁₂N₂S)₂] | Square planar | 1.993 | 2.493-2.562 | [5] |

| [Ni(NCS)₂(C₆H₇N)₂]ₙ | Octahedral | 2.056-2.124 | 2.523-2.640 | [8] |

Bridging Thiocyanate Ligand Configurations

Thiocyanate ligands in nickel thiocyanate complexes exhibit remarkable versatility in their bridging configurations, functioning as ambidentate ligands capable of coordinating through either nitrogen or sulfur atoms [25] [31]. The most prevalent bridging mode involves doubly bridging sulfur atoms, where the sulfur end of the thiocyanate ligand connects adjacent nickel centers [1]. This configuration creates infinite chains and ultimately two-dimensional sheet structures through systematic ligand bridging [47].

End-to-end bridging represents another significant coordination mode, wherein thiocyanate groups link metal centers through both nitrogen and sulfur atoms to different nickel ions [19] [4]. This bridging pattern results in metal-metal distances ranging from 5.557 to 6.426 Å, depending on the specific complex composition and coligand environment [2] [4]. The end-to-end configuration often leads to ferromagnetic coupling between metal centers, contrasting with the antiferromagnetic behavior typically observed in other bridging modes [19].

The μ-1,3-NCS bridging mode involves single thiocyanate bridges connecting nickel centers through both nitrogen and sulfur atoms, creating metal-metal separations of approximately 5.269 to 5.504 Å [8]. More complex bridging patterns include μ-1,3,3(N,S,S) configurations, where thiocyanate ligands engage in triple bridging through one nitrogen and two sulfur atoms [8]. These diverse bridging configurations significantly influence the magnetic properties and structural dimensionality of the resulting coordination polymers [32].

Table 3: Thiocyanate Bridging Configurations in Nickel Complexes

| Bridging Mode | Bonding Description | Metal-Metal Distance (Å) | Reference |

|---|---|---|---|

| μ₂-η¹:η¹ (end-to-end) | N-Ni and S-Ni bonds to different metal centers | 5.557-6.426 | [2] [4] |

| μ-1,3-NCS | Single thiocyanate bridge through N and S | 5.269-5.504 | [8] |

| Double μ-1,1-NCS | Two thiocyanate groups bridging through N atoms | 5.557 | [19] |

| μ-1,3,3(N,S,S) | Triple bridging through N, S, and S atoms | ~5.5 | [8] |

| Terminal N-bonded | Nitrogen terminally coordinated to single metal | N/A | [7] |

| Terminal S-bonded | Sulfur terminally coordinated to single metal | N/A | [25] |

Comparative Analysis of Polymorphic Modifications

Nickel thiocyanate complexes demonstrate significant polymorphism, with multiple crystalline forms exhibiting distinct structural arrangements and thermodynamic stabilities [6] [23]. The polymorphic modifications designated as Form 1a and Form 1b show markedly different thermal behaviors, with Form 1a representing the thermodynamically most stable configuration across the entire temperature range studied [6]. Solvent-mediated conversion experiments and differential scanning calorimetry measurements have confirmed the relative stability hierarchy between these polymorphic forms [6].

Temperature-induced phase transitions occur in certain nickel thiocyanate derivatives, particularly in bis(diethylenetriamine)nickel(II) thiocyanate systems [23]. The low-temperature ordered system (sym-fac isomer) transforms to a high-temperature disordered system (mer isomer) through a phase transition occurring between 162-180°C with an enthalpy change of 29.4 kJ mol⁻¹ [23]. The high-temperature form demonstrates metastability and reverts to the stable form under humid atmospheric conditions with relative humidity exceeding 60% [23].

Crystallographic analysis reveals that the low-temperature polymorph crystallizes in the triclinic system with space group P1̄, exhibiting unit cell parameters of a = 7.240(2) Å, b = 8.225(3) Å, c = 8.766(3) Å, with angles α = 63.27(2)°, β = 74.07(4)°, γ = 65.56(2)° [23]. The high-temperature polymorph adopts a cubic system with space group F4̄3m and unit cell parameter a = b = c = 12.373(3) Å [23]. These structural differences result in distinct magnetic behaviors and thermal properties between the polymorphic forms [24].

Table 4: Polymorphic Modifications of Nickel Thiocyanate Complexes

| Polymorph | Space Group | Stability | Transition Temperature (°C) | Reference |

|---|---|---|---|---|

| Form 1a | Not specified | Thermodynamically most stable | N/A | [6] |

| Form 1b | Not specified | Less stable | N/A | [6] |

| Low-temperature ordered (sym-fac) | P1̄ | Stable below 162°C | 162-180 | [23] |

| High-temperature disordered (mer) | F4̄3m | Metastable above 180°C | 162-180 | [23] |

| Monoclinic P2₁/n | P2₁/n | Stable | N/A | [2] |

| Cubic F4̄3m | F4̄3m | Metastable | N/A | [23] |

Interlayer Interactions and van der Waals Forces

The two-dimensional sheet structure of nickel thiocyanate is stabilized through van der Waals forces operating between adjacent layers [1] [16]. These weak intermolecular interactions maintain the structural integrity of the layered arrangement while allowing for potential mechanical cleavage along the interlayer boundaries [14]. The interlayer separation distance is primarily determined by the balance between attractive van der Waals forces and repulsive electronic interactions between the electron-rich thiocyanate groups [33].

Theoretical investigations suggest that van der Waals metal thiocyanates, particularly nickel thiocyanate, demonstrate significant potential for monolayer applications due to the relatively weak interlayer bonding [14]. The layered antiferromagnetic ground state with in-layer ferromagnetic correlations results from the interplay between intralayer magnetic exchange through bridging ligands and negligible interlayer magnetic interactions [14] [36]. This magnetic behavior contrasts sharply with three-dimensional frameworks where stronger interlayer interactions promote different magnetic ordering patterns [36].

Hydrogen bonding networks contribute to interlayer stabilization in hydrated nickel thiocyanate complexes, where water molecules form extensive hydrogen bond systems with thiocyanate nitrogen and sulfur atoms [48]. These hydrogen bonding interactions create additional stabilization beyond van der Waals forces, influencing the thermal decomposition temperatures and structural stability under varying humidity conditions [7]. The interlayer interactions directly affect the mechanical properties, with weaker van der Waals forces enabling facile exfoliation while stronger hydrogen bonding networks resist structural deformation [34].

Nickel thiocyanate compounds exhibit diverse magnetic ordering mechanisms that depend critically on their structural architecture and bridging modes. The parent compound nickel(II) thiocyanate, Ni(NCS)2, adopts a unique magnetic structure consisting of ferromagnetically ordered layers that are stacked antiferromagnetically [1] [2] [3]. This contrasts with other first-row transition metal thiocyanates, where manganese(II) thiocyanate, iron(II) thiocyanate, and cobalt(II) thiocyanate all order into the same antiferromagnetic commensurate ground state [1] [2] [3].

The fundamental difference in magnetic ordering between nickel thiocyanate and its transition metal analogs arises from the electronic configuration of the nickel(II) ion. Ni(NCS)2 exhibits a positive Weiss constant of +29 K, indicating predominant ferromagnetic interactions, while the other transition metal thiocyanates show increasingly negative Weiss constants: -44 K for cobalt(II) thiocyanate, -78 K for iron(II) thiocyanate, and -115 K for manganese(II) thiocyanate [1] [2] [3]. This systematic trend reflects the decreasing strength of antiferromagnetic superexchange interactions as the 3d orbital occupancy increases from manganese to nickel.

The magnetic ground state of Ni(NCS)2 is characterized by an ordering vector k = [00½]*, which differs from the commensurate stripe-ordered magnetic ground state with ordering vector k = * observed in the earlier transition metal thiocyanates [1] [2] [3]. This structural difference underlies the distinct magnetic behavior, with nickel thiocyanate maintaining ferromagnetic coupling within individual layers while exhibiting antiferromagnetic coupling between layers.

In derivative compounds containing additional ligands, the magnetic ordering can be dramatically altered. For example, the layered compound [Ni(NCS)2(ethylisonicotinate)2]n exhibits purely ferromagnetic ordering with a critical temperature of 8.7 K [4] [5]. This ferromagnetic behavior is supported by both experimental measurements and theoretical calculations using constrained density functional theory [4] [5]. The change from the mixed ferromagnetic-antiferromagnetic behavior of Ni(NCS)2 to pure ferromagnetic ordering in the ligand-substituted compound demonstrates how coordination environment modifications can fundamentally alter the magnetic exchange pathways.

Temperature-Dependent Magnetic Susceptibility Behavior

Temperature-dependent magnetic susceptibility measurements reveal distinct behavioral patterns for nickel thiocyanate compounds that reflect their underlying magnetic interactions. For the parent compound Ni(NCS)2, high-temperature susceptibility data above 150 K follow the Curie-Weiss law with a positive Weiss constant of +29 K, confirming the predominance of ferromagnetic exchange interactions [1] [2] [3].

The magnetic susceptibility of Ni(NCS)2 exhibits characteristic three-dimensional antiferromagnetic ordering behavior, with a sharp change in the derivative dχ/dT at the Néel temperature and a rapid decrease in susceptibility at low temperatures [2]. The compound shows evidence of magnetic ordering below approximately 20 K, with zero-field-cooled and field-cooled susceptibility measurements not diverging, confirming the antiferromagnetic nature of the transition [2].

For the layered compound [Ni(NCS)2(ethylisonicotinate)2]n, the magnetic susceptibility exhibits ferromagnetic behavior with a maximum in the susceptibility occurring at the ordering temperature of 8.7 K [4] [5]. The temperature dependence of the susceptibility has been successfully modeled using quantum Monte Carlo simulations based on exchange constants derived from constrained density functional theory calculations [4] [5]. These simulations demonstrate excellent agreement with experimental data, validating the theoretical approach for understanding the magnetic behavior of these systems.

The one-dimensional chain compound Ni(NCS)2(HIm)2 shows distinct susceptibility behavior characteristic of ferromagnetically coupled systems, with long-range magnetic ordering occurring at 5.0 K [6]. The susceptibility data for this compound can be fitted using appropriate models for one-dimensional magnetic systems, yielding information about the strength of magnetic exchange interactions along the chain direction.

In binuclear thiocyanate-bridged compounds, the magnetic susceptibility exhibits behavior typical of weakly interacting magnetic dimers. For example, the compound [{Ni(terpy)(NCS)2}2] shows ferromagnetic coupling with an exchange constant J = +4.9 cm⁻¹ [7]. The temperature dependence of the susceptibility for such binuclear systems can be analyzed using the Ginsberg equation, which accounts for both intradimer exchange interactions and interdimer interactions through a molecular field approximation.

Single-Ion Anisotropy from Complete Active Space Self-Consistent Field/Complete Active Space Second-Order Perturbation Theory Calculations

Complete Active Space Self-Consistent Field calculations combined with Complete Active Space Second-Order Perturbation Theory (CASSCF/CASPT2) have been employed to investigate the single-ion magnetic anisotropy of nickel(II) centers in thiocyanate compounds [4] [5]. These high-level quantum chemical calculations provide detailed insights into the electronic structure and magnetic properties that are not accessible through experimental methods alone.

For the layered compound [Ni(NCS)2(ethylisonicotinate)2]n, CASSCF/CASPT2 calculations reveal significant differences in the single-ion anisotropy compared to the isostructural cobalt analog [4] [5]. The calculations indicate that the nickel(II) centers exhibit distinct magnetic anisotropy properties that contribute to the overall magnetic behavior of the compound. The single-ion anisotropy parameters derived from these calculations are essential for understanding the magnetic exchange interactions and for parameterizing models used in quantum Monte Carlo simulations.

The CASSCF/CASPT2 approach allows for the accurate treatment of electron correlation effects and spin-orbit coupling, which are crucial for determining the magnetic anisotropy in transition metal complexes. For nickel(II) complexes, these calculations typically involve an active space that includes the nickel 3d orbitals and relevant ligand orbitals, providing a comprehensive description of the electronic structure.

The calculated single-ion anisotropy parameters include the axial zero-field splitting parameter D and the rhombic parameter E, which characterize the magnetic anisotropy of the nickel(II) centers. These parameters are fundamental for understanding the magnetic behavior at low temperatures and for predicting the response of the material to external magnetic fields.

In comparative studies of nickel and cobalt thiocyanate compounds, CASSCF/CASPT2 calculations have revealed that the orientation of co-ligands plays a crucial role in determining the single-ion anisotropy. The perpendicular/perpendicular orientation of pyridine-based co-ligands with respect to the thiocyanate chain direction leads to higher single-ion anisotropy compared to parallel/parallel orientations [8].

Quantum Monte Carlo Simulations of Exchange Constants

Quantum Monte Carlo simulations have been successfully applied to model the magnetic susceptibility of nickel thiocyanate compounds using exchange constants derived from theoretical calculations [4] [5]. These simulations provide a powerful tool for understanding the magnetic behavior of complex systems where analytical solutions are not available.

For the compound [Ni(NCS)2(ethylisonicotinate)2]n, quantum Monte Carlo simulations have been performed using exchange constants calculated from constrained density functional theory [4] [5]. The simulations accurately reproduce the experimental magnetic susceptibility data, demonstrating the validity of the theoretical approach and providing confidence in the calculated exchange parameters.

The quantum Monte Carlo method employed in these studies typically involves the simulation of the magnetic susceptibility using the Heisenberg exchange Hamiltonian with parameters derived from first-principles calculations. The simulations account for both the intralayer ferromagnetic exchange interactions and the weaker interlayer interactions that determine the overall magnetic behavior of the compound.

The success of quantum Monte Carlo simulations in reproducing experimental magnetic data for nickel thiocyanate compounds has established this approach as a valuable tool for investigating the magnetic properties of molecular magnetic materials. The simulations provide insights into the temperature dependence of magnetic properties and can predict the behavior of these materials under different conditions.

Recent developments in quantum Monte Carlo methodology have made it possible to study increasingly complex magnetic systems with higher accuracy. For transition metal compounds, these simulations can now handle systems with significant electron correlation effects and complex magnetic interactions, making them particularly valuable for understanding the magnetic properties of thiocyanate-bridged compounds.

Specific Heat Capacity Correlations with Magnetic Transitions

Specific heat capacity measurements provide crucial information about magnetic phase transitions in nickel thiocyanate compounds and reveal the thermodynamic signatures of magnetic ordering [4] [5]. These measurements complement magnetic susceptibility studies by providing independent confirmation of magnetic transitions and yielding additional information about the nature of the phase transitions.

For the compound [Ni(NCS)2(ethylisonicotinate)2]n, specific heat measurements reveal a distinct lambda-type peak at 8.70 K, which corresponds precisely to the temperature where the magnetic susceptibility exhibits its maximum slope [4] [5]. This lambda-type peak is characteristic of a second-order magnetic phase transition and confirms that the magnetic moments undergo long-range ordering at this temperature.

The specific heat data for nickel thiocyanate compounds can be analyzed by separating the magnetic contribution from the lattice contribution. For isostructural compounds with similar molecular masses, such as the nickel and cobalt analogs of [M(NCS)2(ethylisonicotinate)2]n, the lattice contribution to the specific heat can be assumed to be identical above the magnetic ordering temperature [4] [5]. This approach allows for the determination of the magnetic entropy change associated with the ordering transition.

The analysis of specific heat data using the Debye model for the lattice contribution has been successfully applied to determine the magnetic entropy changes in nickel thiocyanate compounds [4] [5]. The magnetic entropy obtained from these measurements provides information about the number of magnetic degrees of freedom involved in the phase transition and can be compared with theoretical predictions based on the magnetic structure.

Temperature-dependent specific heat measurements have also been used to study the magnetic phase transitions in related compounds, such as [Co(NCS)2(4-acetylpyridine)2]n, which exhibits the same layer topology as the nickel analog [4] [5]. The specific heat measurements for this compound show a magnetic ordering transition at 1.33 K, demonstrating that the magnetic ordering temperature is sensitive to the metal ion and the specific ligand environment.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350i: May cause cancer by inhalation [Danger Carcinogenicity];

H360D ***: May damage the unborn child [Danger Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard